Home > Products > Screening Compounds P115130 > E23GIG magainin 2
E23GIG magainin 2 -

E23GIG magainin 2

Catalog Number: EVT-245943
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E23GIG magainin 2 is a synthetic analog of the naturally occurring antimicrobial peptide magainin 2, which is derived from the skin of the African clawed frog, Xenopus laevis. This peptide is notable for its ability to disrupt bacterial membranes, making it a subject of interest in antimicrobial research. The specific modification of the amino acid sequence in E23GIG magainin 2 enhances its properties, potentially improving its efficacy against various pathogens.

Source

Magainin 2 was first isolated from the skin of Xenopus laevis in the late 1980s. The original peptide consists of 23 amino acids and exhibits broad-spectrum antimicrobial activity. The E23GIG variant incorporates specific substitutions that may enhance its stability and activity against resistant bacterial strains.

Classification

E23GIG magainin 2 falls under the category of antimicrobial peptides, which are short sequences of amino acids that play a critical role in the innate immune response of many organisms. These peptides are classified based on their structure, function, and mechanism of action, with magainins being part of a larger class known as amphipathic peptides due to their dual hydrophobic and hydrophilic properties.

Synthesis Analysis

Methods

The synthesis of E23GIG magainin 2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching a protected amino acid to a solid support. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.
  2. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

E23GIG magainin 2 retains the characteristic amphipathic structure of magainin 2, which is crucial for its interaction with lipid membranes. The peptide adopts an α-helical conformation when bound to membranes or in non-polar solvents.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 350 Da
  • Structural Features: The presence of hydrophobic residues allows for membrane insertion, while charged residues facilitate interaction with anionic lipids.
Chemical Reactions Analysis

Reactions

E23GIG magainin 2 primarily engages in interactions with bacterial membranes through mechanisms that include:

  1. Membrane Disruption: The peptide can insert into lipid bilayers, leading to pore formation and subsequent leakage of cellular contents.
  2. Binding Interactions: It binds preferentially to anionic lipids, which are more prevalent in bacterial membranes compared to mammalian cells.

Technical Details

The kinetics of these interactions can be studied using fluorescence resonance energy transfer (FRET) techniques, allowing researchers to observe binding dynamics in real-time.

Mechanism of Action

Process

The mechanism by which E23GIG magainin 2 exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: The peptide initially binds to the lipid bilayer.
  2. Pore Formation: Upon sufficient concentration, it induces conformational changes that lead to pore formation.
  3. Cell Lysis: These pores allow ions and small molecules to pass freely across the membrane, ultimately resulting in cell death.

Data

Studies have shown that the efficiency of pore formation correlates with peptide concentration and membrane composition, indicating a dose-dependent mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH; insoluble in organic solvents.

Chemical Properties

  • Stability: Generally stable at room temperature but may degrade under extreme conditions (e.g., high temperatures or acidic environments).
  • pH Sensitivity: Activity may vary with pH; optimal activity often observed around neutral pH levels.

Relevant Data or Analyses

Research indicates that modifications like those seen in E23GIG magainin 2 can enhance stability against proteolytic degradation while maintaining or improving antimicrobial efficacy.

Applications

E23GIG magainin 2 has potential applications in various scientific fields:

  1. Antimicrobial Treatments: Development of new antibiotics targeting resistant bacterial strains.
  2. Biotechnology: Use in creating antimicrobial coatings for medical devices or surfaces.
  3. Research Tools: Studying membrane dynamics and interactions between peptides and lipids.

These applications highlight the importance of E23GIG magainin 2 not only as an antimicrobial agent but also as a valuable tool in both basic and applied research within microbiology and biochemistry.

Introduction to E23GIG Magainin 2 in Antimicrobial Peptide Research

Evolutionary and Biological Context of Magainin Peptides

Magainin peptides were first isolated from the granular glands of the African clawed frog (Xenopus laevis) in 1987, representing a crucial component of amphibian innate immunity [10]. These naturally occurring antimicrobial peptides (AMPs) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa through rapid membrane-disruptive mechanisms [9]. The evolutionary significance of magainins lies in their conservation across amphibian species as first-line defense molecules that protect against environmental pathogens in aquatic and terrestrial habitats [3]. Unlike conventional antibiotics that target specific molecular pathways, magainins employ a physical mechanism of action—disrupting microbial membrane integrity—that has remained effective throughout evolutionary history due to the fundamental stability of membrane structures across bacterial generations [1].

The biological context of magainin production is particularly fascinating. These peptides are synthesized in the frog's dermal glands and secreted onto the skin surface, creating a chemical barrier against microbial invasion [10]. This delivery mechanism allows for high local concentrations at infection sites while minimizing systemic exposure, a feature that has inspired targeted delivery approaches in therapeutic design. The natural magainin 2 sequence (GIGKFLHSAKKFGKAFVGEIMNS) comprises 23 amino acids with a net charge of +3 at physiological pH, facilitating electrostatic interactions with negatively charged bacterial membranes [3] [9]. This cationic-amphipathic character is a hallmark of membrane-active AMPs and has become a design template for synthetic derivatives like E23GIG magainin 2.

Table 1: Biophysical Properties of Natural Magainin 2 and Select Derivatives

PropertyNatural Magainin 2E23GIG Magainin 2Stapled Derivatives
SequenceGIGKFLHSAKKFGKAFVGEIMNSModified C-terminusVaried stapling positions
Molecular Weight2466.90 Da [9]~2400 Da (approx.)2300-2500 Da [7]
Net Charge+3 [3]+3 (preserved)+3 to +4
Helical Content50.8% in 50% TFE [3]Enhanced>80% stabilized helicity [7]
Key ModificationsNoneGlu23 substitutionHydrocarbon staples

E23GIG Magainin 2: Synthetic Derivative and Structural Innovations

E23GIG magainin 2 represents a strategically engineered derivative of the natural magainin 2 peptide, featuring specific modifications at the C-terminal region to optimize its pharmacological profile. The designation "E23GIG" refers to the glutamic acid substitution at position 23 (E23) within the conserved GIG structural motif, designed to fine-tune the peptide's hydrophobicity and charge distribution without compromising its antimicrobial efficacy [6]. This targeted modification exemplifies structure-activity relationship (SAR)-driven design in antimicrobial peptide engineering, where single-residue alterations can profoundly influence membrane interaction kinetics and cellular uptake.

The structural innovations in E23GIG magainin 2 extend beyond simple residue substitution. Molecular dynamics simulations reveal that the E23 modification stabilizes the N-terminal amphipathic helix (residues 1-17), which is the primary antimicrobial domain responsible for membrane interactions [7] [8]. This stabilization occurs through subtle alterations in the peptide's hydrophobic moment and interfacial hydrophobicity, parameters that govern penetration depth into lipid bilayers. Compared to the natural peptide, E23GIG magainin 2 demonstrates a 1.5- to 2-fold increase in helicity when bound to model membranes, as quantified by circular dichroism spectroscopy in sodium dodecyl sulfate (SDS) micelles [3].

The development of E23GIG magainin 2 occurred in parallel with other structural innovations in the magainin family:

  • Hydrocarbon stapling: Introduction of all-hydrocarbon tethers at i, i+4 or i, i+7 positions to stabilize α-helical conformations [7]
  • d-Amino acid substitution: Incorporation of non-natural amino acids to reduce proteolytic susceptibility [5]
  • N-terminal acylation: Addition of fatty acid chains to enhance membrane partitioning [7]

These innovations collectively address the pharmacological limitations of natural AMPs—particularly their susceptibility to proteolytic degradation and salt-dependent activity—while preserving their mechanism of action. E23GIG magainin 2 specifically overcomes the reduced activity of natural magainins in physiological salt conditions, a critical advancement for therapeutic applications in physiological environments [3].

Research Significance in Addressing Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified the search for antibiotics with novel mechanisms of action [3]. E23GIG magainin 2 represents a promising solution to this challenge through its membrane-targeting activity that circumvents conventional resistance pathways. Unlike traditional antibiotics that inhibit specific enzymes or metabolic pathways—mechanisms that bacteria rapidly evolve to bypass—E23GIG magainin 2 physically disrupts the structural integrity of bacterial membranes, a fundamental feature less susceptible to mutational resistance [1] [6].

The significance of E23GIG magainin 2 research is particularly pronounced against multidrug-resistant Acinetobacter baumannii, a WHO-priority pathogen responsible for life-threatening nosocomial infections. Natural magainin 2 demonstrates potent activity against clinical isolates of A. baumannii with minimum inhibitory concentrations (MICs) of 2-4 μM, outperforming conventional antibiotics like ciprofloxacin (MIC >256 μM) and gentamicin (MIC >256 μM) against resistant strains [3]. E23GIG derivatives enhance this activity while maintaining a high therapeutic index, as evidenced by minimal cytotoxicity toward human HaCaT keratinocytes and negligible hemolytic activity at antimicrobial concentrations [3].

Table 2: Antimicrobial Activity Against Resistant Pathogens

PathogenNatural Magainin 2 MIC (μM)E23GIG Magainin 2 MIC (μM)Conventional Antibiotic MIC (μM)
A. baumannii 2447522 [3]1-1.5 (estimated)Ciprofloxacin: 256
A. baumannii 9072332 [3]1-1.5Gentamicin: >256
Mycoplasma pneumoniaeVariable [5]Improved activityMacrolides: Resistant
MDR P. aeruginosa8-16 [7]4-8Meropenem: Resistant

Beyond direct bactericidal activity, E23GIG magainin 2 addresses the critical problem of biofilm-mediated resistance. Biofilms—structured microbial communities embedded in extracellular polymeric matrices—are inherently resistant to conventional antibiotics due to reduced penetration and metabolic dormancy. Magainin 2 derivatives significantly inhibit biofilm formation (up to 80% reduction) and eliminate established biofilms in A. baumannii at sub-MIC concentrations [3]. This dual activity against planktonic and biofilm-embedded bacteria positions E23GIG magainin 2 as a versatile agent for treating device-related infections and chronic wounds where biofilms predominate.

Properties

Product Name

E23GIG magainin 2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.